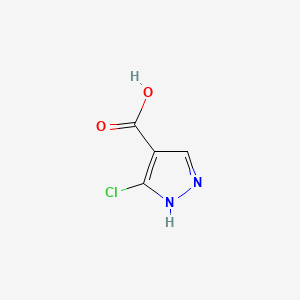

5-Chloro-1H-pyrazole-4-carboxylic acid

Description

BenchChem offers high-quality 5-Chloro-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFKZNFCUHQSLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Biological Activities of 5-Chloro-1H-pyrazole-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous clinically successful drugs.[1][2] This guide delves into a specific, highly promising subclass: 5-chloro-1H-pyrazole-4-carboxylic acid and its derivatives. The introduction of a chloro group at the 5-position and a carboxylic acid at the 4-position creates a versatile scaffold for designing novel therapeutic agents. This document provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of these compounds, offering valuable insights for researchers, scientists, and professionals engaged in the intricate process of drug development.

The Pyrazole Core: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets with high affinity and selectivity. This versatility stems from its unique electronic properties, hydrogen bonding capabilities, and the potential for diverse substitutions at various positions of the ring. Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and antiviral agents, among others.[3][4][5] The inherent stability and synthetic accessibility of the pyrazole core further enhance its appeal in drug discovery programs.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 5-chloro-1H-pyrazole-4-carboxylic acid have emerged as potent anticancer agents, primarily through their action as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.

Mechanism of Action: Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

A significant breakthrough in this area is the development of 5-amino-1H-pyrazole-4-carboxamide derivatives, which are structurally related to our core molecule, as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[6] Aberrant FGFR signaling is implicated in various malignancies. These pyrazole derivatives are designed to target both wild-type and mutant forms of FGFRs, addressing the challenge of acquired drug resistance.

Experimental Workflow: Kinase Inhibition Assay

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol: In Vitro FGFR Kinase Inhibition Assay

-

Preparation of Reagents:

-

Prepare a stock solution of the 5-chloro-1H-pyrazole-4-carboxylic acid derivative in DMSO.

-

Dilute the purified recombinant FGFR enzyme and the specific peptide substrate in the appropriate kinase buffer.

-

Prepare an ATP solution at the desired concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the FGFR enzyme to each well and incubate for a pre-determined time to allow for compound binding.

-

Initiate the kinase reaction by adding the peptide substrate and ATP solution.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Detection and Analysis:

-

Stop the reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) to quantify the amount of ADP produced, which is proportional to the kinase activity.

-

Measure the luminescence signal using a plate reader.

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Inhibition of Carbonic Anhydrases

Certain pyrazole derivatives bearing a sulfamoylphenyl moiety have shown significant inhibitory activity against carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA XII.[7] These enzymes play a role in regulating pH in the tumor microenvironment, contributing to cancer cell survival and proliferation.

Data Summary: Anticancer Activity of Pyrazole Derivatives

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 5-amino-1H-pyrazole-4-carboxamides | FGFR1, FGFR2, FGFR3 | NCI-H520, SNU-16, KATO III | 0.019 - 0.073 | [6] |

| Sulfamoylphenyl pyrazoles | hCA XII | MCF-7 | 0.10 | [7] |

| Pyrazolo[4,3-d]pyrimidin-7(6H)-ones | mTOR | A549, HeLa, CAKI-I | 14 - 19 | [8] |

| 1H-pyrazole-3-carboxamides | FLT3, CDK2/4 | MV4-11 | 0.00122 | [9] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases.[10] Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a prominent example. 5-Chloro-1H-pyrazole-4-carboxylic acid derivatives can be rationally designed to inhibit key enzymes in the inflammatory pathway.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

Pyrazole-hydrazone derivatives have been synthesized and shown to possess potent inhibitory activity against both COX-1/COX-2 and 5-LOX enzymes.[11] These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation. Dual inhibition of COX and 5-LOX is a desirable therapeutic strategy as it can provide broader anti-inflammatory effects with a potentially improved safety profile compared to selective COX-2 inhibitors.

Signaling Pathway: Arachidonic Acid Cascade

Caption: Simplified diagram of the arachidonic acid inflammatory cascade.

Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

-

Animal Model:

-

Use male Wistar rats (150-200g).

-

Acclimatize the animals for at least one week before the experiment.

-

-

Experimental Groups:

-

Group I: Control (vehicle only).

-

Group II: Standard drug (e.g., Celecoxib).

-

Group III-V: Test compounds (5-chloro-1H-pyrazole-4-carboxylic acid derivatives) at different doses.

-

-

Procedure:

-

Administer the test compounds or standard drug orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA).

-

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[12][13][14]

Structure-Activity Relationships

The antimicrobial efficacy of 5-chloro-1H-pyrazole-4-carboxylic acid derivatives can be fine-tuned by modifying the substituents on the pyrazole ring and the carboxylic acid moiety. For instance, the introduction of specific aromatic or heterocyclic groups can enhance the interaction with microbial targets.

Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

-

Preparation:

-

Prepare serial two-fold dilutions of the 5-chloro-1H-pyrazole-4-carboxylic acid derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Data Summary: Antimicrobial Activity of Pyrazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole Mannich bases | Escherichia coli | 0.25 | [12] |

| Pyrazole Mannich bases | Streptococcus epidermidis | 0.25 | [12] |

| Pyrazole Mannich bases | Aspergillus niger | 1 | [12] |

| Pyrazole-3-carboxylic acids | Candida species | Good inhibitory effects | [13] |

Conclusion and Future Directions

The 5-chloro-1H-pyrazole-4-carboxylic acid scaffold represents a highly versatile and promising platform for the design and development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, inflammation, and infectious diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds through medicinal chemistry efforts. Further elucidation of their mechanisms of action at the molecular level will be crucial for their successful translation into clinical candidates. The continued exploration of this privileged scaffold is poised to yield new and effective treatments for a range of human diseases.

References

- Current status of pyrazole and its biological activities - PMC. (n.d.).

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021).

- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025).

- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024).

- Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (n.d.).

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.).

- Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. (n.d.).

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.).

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025).

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.).

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.).

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021).

- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.).

- (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.).

- Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014).

- Antimicrobial study of pyrazine, pyrazole and imidazole carboxylic acids and their hydrazinium salts | Request PDF. (2025).

- Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (2022).

- 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.).

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024).

- Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. (n.d.).

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. sciencescholar.us [sciencescholar.us]

- 11. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. meddocsonline.org [meddocsonline.org]

- 14. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 5-Chloro-1H-pyrazole-4-carboxylic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is paramount. Among the privileged heterocyclic structures, the pyrazole core has consistently demonstrated its value, leading to a multitude of approved drugs and clinical candidates. This guide delves into the specific utility of a highly versatile, yet underexplored building block: 5-Chloro-1H-pyrazole-4-carboxylic acid . As a senior application scientist, this document aims to provide not just a theoretical overview, but a practical, in-depth analysis of its synthesis, reactivity, and strategic application in medicinal chemistry, empowering researchers to harness its full potential in the design of next-generation therapeutics.

Physicochemical Properties and Strategic Advantages

The 5-chloro-1H-pyrazole-4-carboxylic acid scaffold presents a unique combination of chemical features that render it an attractive starting point for library synthesis and lead optimization.

| Property | Value | Implication in Drug Design |

| Molecular Formula | C₄H₃ClN₂O₂ | A low molecular weight, synthetically accessible starting material. |

| Molecular Weight | 160.55 g/mol | Provides a good foundation for building more complex molecules while adhering to Lipinski's Rule of Five. |

| Functional Groups | Carboxylic Acid, Pyrazole (NH), Chloro | Offers three distinct points for chemical modification, enabling extensive structure-activity relationship (SAR) studies. |

| Reactivity Profile | The pyrazole ring is relatively electron-deficient, influencing the reactivity of its substituents. | The chloro group can act as a leaving group for nucleophilic substitution or a handle for cross-coupling reactions. The carboxylic acid is a versatile functional group for amide bond formation. |

The strategic placement of the chloro and carboxylic acid groups on the pyrazole ring provides a powerful platform for generating diverse chemical matter. The carboxylic acid serves as a key handle for introducing a wide array of side chains via robust amide coupling reactions, allowing for the exploration of different pharmacophoric features. Simultaneously, the chloro group at the 5-position offers a valuable site for further diversification, either through nucleophilic displacement or transition metal-catalyzed cross-coupling reactions. This dual functionality allows for a "mix-and-match" approach to library design, facilitating the rapid exploration of chemical space around the pyrazole core.

Synthesis of the Scaffold: A Step-by-Step Protocol

The synthesis of 5-chloro-1H-pyrazole-4-carboxylic acid can be achieved through a multi-step sequence, starting from readily available precursors. The following protocol details a common and reliable method.

Workflow for the Synthesis of 5-Chloro-1H-pyrazole-4-carboxylic Acid

Caption: Synthetic workflow for 5-Chloro-1H-pyrazole-4-carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 5-chloro-1H-pyrazole-4-carboxylate

This protocol is adapted from established procedures for the synthesis of related compounds.[1]

Step 1: Diazotization of Ethyl 5-amino-1H-pyrazole-4-carboxylate

-

To a stirred solution of ethyl 5-amino-1H-pyrazole-4-carboxylate in a suitable acidic medium (e.g., aqueous HCl), cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 5-chloro-1H-pyrazole-4-carboxylate.

Experimental Protocol: Saponification to 5-Chloro-1H-pyrazole-4-carboxylic Acid

This protocol is based on the hydrolysis of a similar ester.[2]

-

Dissolve the crude ethyl 5-chloro-1H-pyrazole-4-carboxylate in a suitable solvent such as ethanol.

-

Add an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the residue with water and acidify with a mineral acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to afford 5-chloro-1H-pyrazole-4-carboxylic acid.

Chemical Reactivity and Derivatization Strategies

The synthetic utility of 5-chloro-1H-pyrazole-4-carboxylic acid lies in the differential reactivity of its functional groups, which can be selectively addressed to build molecular complexity.

Functionalization Pathways

Caption: Key derivatization strategies for the 5-chloro-1H-pyrazole-4-carboxylic acid scaffold.

Amide Bond Formation

The carboxylic acid at the 4-position is a versatile handle for introducing a wide range of substituents via amide coupling. Standard peptide coupling reagents can be effectively employed for this transformation.

Experimental Protocol: General Amide Coupling

-

To a solution of 5-chloro-1H-pyrazole-4-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a tertiary amine base (e.g., DIPEA or triethylamine).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired primary or secondary amine to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by LC-MS or TLC).

-

Work-up the reaction by diluting with an organic solvent, washing with aqueous solutions to remove excess reagents and byproducts, drying the organic layer, and concentrating under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Reactions at the 5-Chloro Position

The chloro group at the 5-position serves as a valuable site for diversification, primarily through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling: The chloro substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to introduce aryl, alkynyl, and amino groups, respectively. This allows for the exploration of substituents that can interact with specific pockets in the target protein. The use of a temporary chloro group at the C5 position has been shown to be an effective strategy for directing palladium-catalyzed arylation to the C4 position with high regioselectivity.[3]

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazole ring can facilitate the displacement of the 5-chloro group by strong nucleophiles, such as amines, alkoxides, or thiolates, particularly under forcing conditions or with appropriate activation. This provides a direct route to 5-amino, 5-alkoxy, or 5-thioalkyl pyrazole derivatives.

N-Functionalization of the Pyrazole Ring

The pyrazole ring contains a reactive NH group that can be alkylated or arylated under basic conditions. The choice of the N1 substituent can significantly impact the physicochemical properties and biological activity of the resulting compounds by influencing their conformation, solubility, and metabolic stability.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 5-chloro-1H-pyrazole-4-carboxylic acid scaffold and its close analogs have emerged as valuable building blocks in the design of kinase inhibitors. The pyrazole core can act as a hinge-binding motif, while the substituents at the 4- and 5-positions can be tailored to occupy the hydrophobic and solvent-exposed regions of the ATP-binding site.

A notable example is the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed and synthesized as potent pan-FGFR covalent inhibitors.[4] Although these compounds feature an amino group at the 5-position, the underlying pyrazole-4-carboxamide core is analogous to derivatives of 5-chloro-1H-pyrazole-4-carboxylic acid, where the chloro group could be displaced by an amine. In one study, a representative compound demonstrated nanomolar inhibitory activity against multiple FGFR isoforms and potent anti-proliferative effects in cancer cell lines.[4]

Table of Biological Activity for a Representative 5-Amino-1H-pyrazole-4-carboxamide Derivative (Compound 10h) [4]

| Target | IC₅₀ (nM) |

| FGFR1 | 46 |

| FGFR2 | 41 |

| FGFR3 | 99 |

| FGFR2 V564F | 62 |

| Cell Line | IC₅₀ (nM) |

| NCI-H520 (Lung Cancer) | 19 |

| SNU-16 (Gastric Cancer) | 59 |

| KATO III (Gastric Cancer) | 73 |

These findings underscore the potential of the pyrazole-4-carboxamide scaffold in generating potent and selective kinase inhibitors. The 5-chloro-1H-pyrazole-4-carboxylic acid provides a versatile starting point for accessing such compounds and exploring a broader range of substituents at the 5-position.

Conclusion and Future Perspectives

5-Chloro-1H-pyrazole-4-carboxylic acid is a strategically valuable and versatile scaffold for medicinal chemistry. Its trifunctional nature allows for the systematic and efficient generation of diverse compound libraries. The well-defined reactivity of each functional group enables chemists to rationally design and synthesize molecules with tailored properties. The demonstrated success of the related pyrazole-4-carboxamide core in developing potent kinase inhibitors highlights the immense potential of this scaffold. As the demand for novel and effective therapeutics continues to grow, the strategic application of underexplored building blocks like 5-chloro-1H-pyrazole-4-carboxylic acid will undoubtedly play a crucial role in the future of drug discovery. Further exploration of its reactivity and application in targeting other protein families is warranted and promises to yield exciting new therapeutic agents.

References

-

Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid - PrepChem.com. (URL: [Link])

-

Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. (URL: [Link])

-

Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH. (URL: [Link])

- CN102844306B - Process for preparation of pyrazole carboxylic acid amide - Google P

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. (URL: [Link])

- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google P

-

(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. (URL: [Link])

-

4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed. (URL: [Link])

- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google P

-

Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC - NIH. (URL: [Link])

-

Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - NIH. (URL: [Link])

-

Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles - PubMed. (URL: [Link])

-

Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). - ResearchGate. (URL: [Link])

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. (URL: [Link])

-

Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PubMed. (URL: [Link])

-

4.17: Nucleophilic Substitution in Synthesis- Amines - Chemistry LibreTexts. (URL: [Link])

-

Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed. (URL: [Link])

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. (URL: [Link])

-

Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed Central. (URL: [Link])

-

2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL: [Link])

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. (URL: [Link])

-

Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (URL: [Link])

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (URL: [Link])

-

Nucleophilic Substitution with Amines - YouTube. (URL: [Link])

-

(PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - ResearchGate. (URL: [Link])

-

Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) - YouTube. (URL: [Link])

-

Nucleophilic Substitution with amines - YouTube. (URL: [Link])

Sources

- 1. prepchem.com [prepchem.com]

- 2. Ethyl 5-chloro-1H-pyrazole-4-carboxylate [myskinrecipes.com]

- 3. Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Agrochemical Applications of 5-Chloro-1H-pyrazole-4-carboxylic acid

This technical guide details the chemical utility, synthetic pathways, and agrochemical applications of 5-Chloro-1H-pyrazole-4-carboxylic acid (and its critical N-methylated derivatives).

Executive Summary

The pyrazole-4-carboxylic acid scaffold is the structural backbone of the modern Succinate Dehydrogenase Inhibitor (SDHI) fungicide revolution.[1] While trifluoromethyl (

Its value lies in its dual-reactivity :

-

The Carboxylic Acid (C4): Serves as the linker for the carboxamide pharmacophore, essential for binding to the ubiquinone site of Complex II.[1]

-

The 5-Chloro Substituent: Acts as a "functional handle."[1] Unlike the inert fluoroalkyl groups, the 5-chloro group is susceptible to Nucleophilic Aromatic Substitution (

), allowing researchers to synthesize 5-amino, 5-thio, or 5-ether derivatives to tune lipophilicity (

Chemical Foundation & Tautomerism

The Tautomeric Challenge

In its N-unsubstituted form, the molecule exists in dynamic equilibrium.[1] The 3-chloro and 5-chloro positions are chemically equivalent until the nitrogen is substituted.

-

Tautomer A: 5-Chloro-1H-pyrazole-4-carboxylic acid[2][3][4][5][6][7]

-

Tautomer B: 3-Chloro-1H-pyrazole-4-carboxylic acid[3][8][9][10]

Critical Insight for Process Chemists:

The biological activity of pyrazole agrochemicals is strictly regioselective.[1] For SDHIs, the steric bulk (Cl,

Regioselectivity of N-Alkylation

Alkylation of the parent 5-chloro-1H-pyrazole-4-ester typically yields a mixture of isomers. Controlling this ratio is the first major hurdle in process development.

Figure 1: Regiochemical divergence in N-methylation.[1] The 3-chloro isomer minimizes steric clash between the N-methyl and the Chlorine, usually prevailing.

Key Application Areas

SDHI Fungicides (Next-Generation)

The primary application of this scaffold is in the synthesis of carboxamide fungicides.[1] The mechanism of action involves blocking the ubiquinone-binding site (Q-site) of mitochondrial Complex II (Succinate Dehydrogenase).[1]

-

Role of the 5-Cl Group: In active ingredients, a halogen or haloalkyl group at the 3- or 5-position is crucial for hydrophobic interaction with the conserved Trp173 and Tyr58 residues in the fungal SDH enzyme.

-

Derivatization: The 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid is often converted to 5-amino derivatives via

before the final amide coupling. These 5-amino-pyrazole-4-carboxamides show enhanced systemicity in xylem transport.

Insecticides (Ryanodine Receptor Modulators)

While Chlorantraniliprole uses a pyrazole-5-carboxylic acid core, the 4-carboxylic acid isomers (derived from our topic compound) are explored as "scaffold hops" to bypass patent protection while maintaining activity against lepidopteran pests.[1] The 5-chloro group provides the necessary lipophilicity for cuticular penetration.[1]

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic Acid

A self-validating protocol for the isolation of the active intermediate.

Reagents:

-

Ethyl 3-amino-2-cyanoacrylate (Precursor)

-

Methylhydrazine (Caution: Carcinogen)[1]

-

Phosphorus Oxychloride (

)[1] -

DMF (Catalytic)[1]

Step-by-Step Methodology:

-

Cyclization: React ethyl 3-amino-2-cyanoacrylate with methylhydrazine in ethanol at reflux (78°C) for 4 hours. This yields the 5-hydroxy-1-methyl-pyrazole intermediate.[3]

-

Checkpoint: Monitor via TLC (EtOAc:Hexane 1:1). Disappearance of acrylate indicates completion.[1]

-

-

Chlorination (Vilsmeier-Haack Conditions):

-

Hydrolysis:

-

Purification: Recrystallize from Ethanol/Water.

Protocol B: Amide Coupling (SDHI Synthesis)

Coupling the acid to an aniline to create the bioactive carboxamide.[1]

Reagents:

-

5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)[3][6]

-

3',4'-Dichloro-5-fluoroaniline (1.1 eq) (Representative aniline)[1]

-

HATU (1.2 eq)[1]

-

DIPEA (2.0 eq)[1]

Methodology:

-

Dissolve the acid in dry DMF under Nitrogen.[1]

-

Add DIPEA and stir for 10 minutes to deprotonate the carboxylic acid.

-

Add HATU.[1] The solution should turn slightly yellow (activation).[1] Stir for 30 mins.

-

Workup: Pour into ice water. Filter the precipitate.[1] Wash with 5%

to remove unreacted acid.[1] -

Data Output: The resulting solid is the active fungicide candidate.[1]

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways from the core 5-chloro scaffold.

Figure 2: Divergent synthetic pathways utilizing the 5-chloro group as a steric anchor (Path A) or a leaving group (Path B).[1]

Quantitative Data Summary

| Property | 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid | 3-Difluoromethyl Analog (Fluxapyroxad core) |

| Molecular Weight | 160.56 g/mol | 176.12 g/mol |

| LogP (Calc) | ~0.8 | ~1.2 |

| Electronic Effect | Inductive Withdrawal (-I) | Strong Inductive Withdrawal (-I) |

| Steric Bulk (A-value) | Moderate (Cl) | High ( |

| Primary Use | Intermediate / Scaffold Diversification | Active Moiety (SDHI) |

References

-

Fluxapyroxad: A Broad-Spectrum Pyrazole-Carboxamide Fungicide. Wikipedia.[1] Retrieved from [Link][1][11]

-

Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter / ResearchGate. Retrieved from [Link]

-

Synthesis, Structure-Activity Relationships, and In Vitro Antibacterial and Antifungal Activity Evaluations. PubMed.[1] Retrieved from [Link]

-

5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid (Product Page). Amerigo Scientific.[12] Retrieved from [Link]

- Preparation method of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester.Google Patents (CN106187894A).

Sources

- 1. Fluxapyroxad - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. US5223526A - Pyrazole carboxanilide fungicides and use - Google Patents [patents.google.com]

- 4. EP2295411A1 - Pyrazoles as 11-beta-hsd-1 - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. CAS#:100784-27-8 | Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate | Chemsrc [chemsrc.com]

- 9. ATOMGRID [atomgrid.in]

- 10. ATOMGRID [atomgrid.in]

- 11. Fluxapyroxad | C18H12F5N3O | CID 16095400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

reactivity of the pyrazole ring in 5-Chloro-1H-pyrazole-4-carboxylic acid

The reactivity of 5-Chloro-1H-pyrazole-4-carboxylic acid is defined by the interplay between its electron-deficient pyrazole core, the directing effects of the carboxylic acid, and the tautomeric nature of the N-unsubstituted ring. This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., typically targeting the ATP-binding pocket) and agrochemicals.

This guide details the specific reactivity patterns, focusing on Nucleophilic Aromatic Substitution (

Part 1: Structural Analysis & Tautomerism

Before designing a synthesis, one must understand the dynamic nature of the scaffold.

The Tautomerism Trap

In solution, 5-chloro-1H-pyrazole-4-carboxylic acid (A) exists in equilibrium with 3-chloro-1H-pyrazole-4-carboxylic acid (B). They are chemically identical until the nitrogen is substituted.

-

Tautomer A (5-Cl): The chlorine is adjacent to the NH.

-

Tautomer B (3-Cl): The chlorine is adjacent to the imine-like nitrogen (=N-).

Implication: You cannot purchase "pure" 5-chloro-1H-pyrazole-4-carboxylic acid. You purchase the tautomeric mixture. The "5-chloro" nomenclature typically refers to the position relative to the nitrogen if it were numbered according to the 1H-tautomer, or it anticipates a specific substitution pattern (e.g., 1-alkyl-5-chloro).

Electronic Activation

-

C5-Position (Chlorine): Highly activated for nucleophilic attack. The adjacent nitrogen (when in the =N- form) and the electron-withdrawing Carboxylic Acid at C4 create a significant dipole, making C5 electron-deficient.

-

N1-Position: Nucleophilic. Reacts with alkyl halides.[1]

-

C4-Carboxylic Acid: Standard acid reactivity (pKa ~3.5–4.0), but its presence dictates the reactivity of the ring.

Part 2: Nucleophilic Aromatic Substitution ( )

The most valuable reaction of this scaffold is the displacement of the C5-chlorine by nucleophiles (amines, thiols, alkoxides). This is the primary route to 5-aminopyrazole-4-carboxylic acid derivatives.

Mechanism & Reactivity

The reaction proceeds via an addition-elimination mechanism (

-

Reactivity Order: Thiols > Primary Amines > Secondary Amines > Alkoxides.

-

Challenge: The carboxylic acid will be deprotonated by amine nucleophiles, forming a carboxylate salt. This increases the electron density of the ring, slightly deactivating it towards

. -

Solution: Use the ethyl ester analogue if possible, or use excess amine/base and higher temperatures.

Experimental Protocol: C5-Amination ( )

Objective: Synthesis of 5-(alkylamino)-1H-pyrazole-4-carboxylic acid.

-

Starting Material: 1.0 eq 5-Chloro-1H-pyrazole-4-carboxylic acid.

-

Solvent: DMF or DMSO (Polar aprotic solvents stabilize the transition state).

-

Base: 3.0 eq DIPEA (Diisopropylethylamine). Note: 1 eq neutralizes the COOH, 1 eq neutralizes the HCl byproduct, 1 eq ensures basicity.

-

Nucleophile: 1.2–1.5 eq Primary Amine (R-NH2).

-

Conditions: Heat to 80–100°C for 4–12 hours. Monitor by LCMS.

-

Workup:

-

Cool to RT.

-

Acidify with 1M HCl to pH ~3 (precipitates the product as the free acid).

-

Filter the solid. If no precipitate, extract with EtOAc.

-

Strategic Insight: If the reaction is sluggish, convert the carboxylic acid to the ethyl ester first. The ester is a stronger electron-withdrawing group than the carboxylate anion and prevents zwitterion formation, accelerating the

Figure 1: Mechanism of

Part 3: N-Alkylation & Regioselectivity

This is the most challenging aspect of pyrazole chemistry. Alkylating 5-chloro-1H-pyrazole-4-carboxylic acid usually results in a mixture of regioisomers.

The Regioselectivity Rule

When alkylating an unsymmetrical pyrazole, the alkyl group generally attaches to the less sterically hindered nitrogen .

-

Path A (Attack at N1): Places the alkyl group next to the Chlorine (5-Cl isomer). Sterically disfavored.

-

Path B (Attack at N2): Places the alkyl group next to the Hydrogen (3-Cl isomer). Sterically favored.

Result: Direct alkylation typically yields the 1-alkyl-3-chloro-pyrazole (Path B) as the major product.

Strategic Workarounds

If you specifically need the 1-alkyl-5-chloro isomer (where Cl is next to the alkyl group), direct alkylation is often a poor choice.

-

Option 1 (De Novo Synthesis): Construct the ring using a substituted hydrazine (R-NHNH2) and an EMME derivative (ethyl (ethoxymethylene)cyanoacetate). This dictates regiochemistry from the start.

-

Option 2 (Blocking Groups): Use bulky protecting groups if applicable, though difficult with the free acid.

Experimental Protocol: N-Alkylation

Objective: Synthesis of N-alkylated derivatives (Mixture expected).

-

Reagents: 1.0 eq Scaffold, 2.5 eq K2CO3 or Cs2CO3, 1.1 eq Alkyl Halide.

-

Solvent: DMF or Acetone.

-

Temp: RT to 60°C.

-

Purification: The isomers usually have distinct Rf values. Separation by flash chromatography is required.

-

Identification: Use NOESY NMR. The 1-alkyl-5-chloro isomer will show NOE between the N-alkyl protons and the C4-H (if decarboxylated) or lack NOE to the C3-H. In this specific molecule, distinguish by 13C NMR shifts of the adjacent carbons.

-

Figure 2: Regiochemical outcome of N-alkylation. The 3-chloro isomer dominates.

Part 4: Transition Metal Catalysis (Suzuki-Miyaura)

The C5-Cl bond is a viable handle for Palladium-catalyzed cross-coupling to form C-C bonds (biaryls).

Challenges & Solutions

-

Acidic Protons: The COOH and NH protons can poison Pd catalysts or consume the base.

-

Solution: Use 3.5–4.0 eq of Base (e.g., K3PO4 or Cs2CO3) to ensure full deprotonation. Alternatively, protect as the ester/N-alkyl derivative before coupling.

-

Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 are standard. For difficult substrates, XPhos Pd G2 is superior.

Protocol: Suzuki Coupling

-

Mix: 1.0 eq 5-Chloro-scaffold, 1.2 eq Aryl Boronic Acid.

-

Solvent: Dioxane:Water (4:1).

-

Base: 3.0 eq K2CO3.

-

Catalyst: 5 mol% Pd(dppf)Cl2·DCM.

-

Conditions: Degas with Nitrogen. Heat to 90°C for 2–6 h.

Summary of Reactivity Data

| Reaction Type | Target Site | Reagents | Major Challenge | Key Strategy |

| C5-Cl | Amines, DIPEA, Heat | Carboxylate deactivation | Use Ethyl Ester or high temp (100°C). | |

| N-Alkylation | N1/N2 | Alkyl Halide, K2CO3 | Regioselectivity (3-Cl vs 5-Cl) | Accept mixture & separate, or use hydrazine synthesis. |

| Suzuki Coupling | C5-Cl | Ar-B(OH)2, Pd-Cat | Catalyst poisoning by acidic H | Use excess base or protect COOH/NH first. |

| Amide Coupling | C4-COOH | Amine, HATU/EDC | Chemoselectivity vs NH | NH is usually less reactive than activated COOH. |

References

-

Review of Pyrazole Reactivity: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation." Journal of Organic Chemistry, 2008.

- on Pyrazoles: Beilstein Institute. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011.

-

Suzuki Coupling on Unprotected Azoles: Molander, G. A., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of Organic Chemistry, 2013.

-

N-Alkylation Regioselectivity: BenchChem Technical Support. "Optimizing N-Alkylation of Pyrazoles." BenchChem, 2025.

-

General Properties: PubChem. "5-Chloro-1H-pyrazole-4-carboxylic acid." National Library of Medicine.

Sources

5-Chloro-1H-pyrazole-4-carboxylic acid as a building block for heterocyclic synthesis

Executive Summary

5-Chloro-1H-pyrazole-4-carboxylic acid (CAS: 5466-88-6) represents a "pivot" scaffold in the synthesis of fused nitrogen heterocycles. Unlike its ubiquitous analog, 5-aminopyrazole-4-carboxylic acid—which dictates a nucleophilic trajectory—the 5-chloro derivative offers electrophilic utility at the C5 position.

This guide details the technical application of this building block. By leveraging the orthogonal reactivity of the C4-carboxyl and C5-chloro motifs, researchers can access privileged medicinal chemistry space, specifically pyrazolo[3,4-d]pyrimidines (bioisosteres of purines) and pyrazolo[4,3-c]pyridines .

Part 1: Structural Analysis & Reactivity Profile

The utility of 5-chloro-1H-pyrazole-4-carboxylic acid lies in its "Push-Pull" electronic environment. The pyrazole ring is inherently electron-rich, but the C5-chlorine atom, combined with the electron-withdrawing carboxyl group at C4, sensitizes the C5 position to nucleophilic attack (

The Reactivity Map

The following diagram illustrates the divergent synthetic pathways available from this single core.

Figure 1: Orthogonal reactivity channels of the 5-chloro-pyrazole scaffold. The C4 and C5 positions allow for sequential functionalization to build fused ring systems.

Part 2: Functionalization & Ring Fusion Strategies

Strategy A: The "Displace-then-Cyclize" Route

This is the primary route for generating N-substituted pyrazolo[3,4-d]pyrimidines. The critical insight here is the order of operations: Activate C4 first. Converting the carboxylic acid to an amide or ester lowers the LUMO energy of the ring, significantly accelerating the subsequent displacement of the C5-chlorine by amines.

Mechanism:

-

Activation: Conversion of -COOH to -COCl (Acid Chloride).

-

Amidation: Reaction with a primary amine (

) to form the amide. - : The amide group acts as an electron-withdrawing group (EWG), activating the C5-Cl for displacement by a second amine or hydrazine.

-

Cyclization: Closure with orthoesters or urea.

Strategy B: Palladium-Catalyzed Cross-Coupling

The C5-Cl bond is robust enough to survive standard amide coupling conditions but reactive enough for Suzuki-Miyaura or Buchwald-Hartwig couplings when catalyzed by modern phosphine ligands (e.g., XPhos, SPhos).

Application:

-

Suzuki Coupling: Introduction of aryl or vinyl groups at C5.

-

Heck Reaction: Introduction of alkenes for subsequent cyclization to pyrazolo-pyridines.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Core

Target: Conversion of 5-chloro scaffold into a fused kinase inhibitor backbone.

Step 1: Acid Chloride Formation & Amidation

Rationale: Thionyl chloride (

-

Setup: Charge a flame-dried RBF with 5-chloro-1H-pyrazole-4-carboxylic acid (1.0 equiv) and anhydrous Toluene (10 V).

-

Activation: Add

(3.0 equiv) and a catalytic drop of DMF (critical for Vilsmeier-Haack type activation). -

Reflux: Heat to 80°C for 3 hours. Monitor by TLC (methanol quench) until SM is consumed.

-

Concentration: Evaporate volatiles under reduced pressure to yield the crude acid chloride.

-

Amidation: Redissolve in DCM. Add Primary Amine (1.1 equiv) and DIEA (2.5 equiv) at 0°C. Warm to RT and stir for 4 hours.

-

Workup: Wash with 1N HCl, brine, dry over

.

Step 2:

Displacement & Cyclization

Rationale: The chlorine at C5 is now highly electrophilic due to the adjacent amide.

-

Displacement: Dissolve the amide intermediate (from Step 1) in DMF (0.5 M).

-

Reagent: Add Hydrazine Hydrate or substituted hydrazine (2.0 equiv).

-

Conditions: Heat to 100°C for 6 hours. The chlorine is displaced, and the hydrazine amine often spontaneously attacks the amide carbonyl (if using specific linkers) or prepares the molecule for formylation.

-

Cyclization (Formamide Method): Take the resulting 5-hydrazinyl/amino intermediate and reflux in neat Formamide at 180°C for 4 hours.

-

Isolation: Cool to RT. Pour into ice water. The pyrazolo[3,4-d]pyrimidine usually precipitates as a solid. Filter and wash with water.

Data Summary: Solvent Effects on

| Solvent | Temperature | Base | Time | Yield (Isolated) | Notes |

| Ethanol | Reflux (78°C) | TEA | 12 h | 45% | Slow reaction; incomplete conversion. |

| DMF | 100°C | 4 h | 88% | Optimal polarity for stabilizing the transition state. | |

| Toluene | 110°C | DIEA | 8 h | 60% | Poor solubility of the zwitterionic intermediate. |

Part 4: Logical Pathway Visualization

The following diagram details the specific workflow for synthesizing a Pyrazolo[3,4-d]pyrimidine derivative using the "Strategy A" described above.

Figure 2: Step-by-step synthetic logic for converting the 5-chloro scaffold into a fused heterocyclic system.

References

-

Taylor & Francis Online. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines. [Link]

-

National Institutes of Health (PMC).

). [Link] -

National Institutes of Health (PMC). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

discovery and history of 5-Chloro-1H-pyrazole-4-carboxylic acid

An In-Depth Technical Guide for Drug Discovery & Process Chemistry

Part 1: Executive Summary & Historical Context

5-Chloro-1H-pyrazole-4-carboxylic acid (CAS 5466-41-1) is a critical heterocyclic building block that serves as a "linchpin" intermediate in the synthesis of bioactive molecules. While pyrazole chemistry dates back to Ludwig Knorr’s discovery of antipyrine in 1883, the specific utility of the 5-chloro-4-carboxyl variant emerged significantly later, driven by the need for highly functionalized scaffolds in modern agrochemistry and kinase-targeted oncology.

The molecule's value lies in its dual-electrophilic nature :

-

C4-Carboxyl Group: Allows for amide coupling to generate peptidomimetics or solubilizing tails.

-

C5-Chlorine Atom: Acts as a displaceable leaving group (via

) for introducing amines, thiols, or aryl groups, enabling the rapid construction of 5-substituted pyrazole libraries.

Historically, this compound gained industrial weight as a precursor to Tolfenpyrad (a mitochondrial electron transport chain inhibitor used as an insecticide) and has recently seen a resurgence in Fragment-Based Drug Discovery (FBDD) for targeting kinases such as FGFR and IRAK4 , where the pyrazole ring mimics the purine core of ATP.

Part 2: Synthesis Architectures & Process Chemistry[1][2][3]

The synthesis of 5-Chloro-1H-pyrazole-4-carboxylic acid has evolved from hazardous direct halogenation to sophisticated Vilsmeier-Haack cyclizations. Below are the two dominant pathways.

Pathway A: The Vilsmeier-Haack Cyclization (The "De Novo" Route)

This is the most common industrial route because it builds the pyrazole ring and installs the functionalities simultaneously, starting from hydrazones or pyrazolones.

-

Precursor: 5-Pyrazolone (or hydrazone derivatives).

-

Reagent:

/ DMF (Vilsmeier Reagent).[1] -

Mechanism: The Vilsmeier reagent attacks the ketone, converting it to a chloro-alkene while simultaneously formylating the C4 position.

-

Intermediate: 5-Chloro-1H-pyrazole-4-carbaldehyde.

-

Final Step: Oxidation of the aldehyde to the carboxylic acid (using

or

Pathway B: Direct Halogenation (The "Functionalization" Route)

Used when the pyrazole core is already available.

-

Reagent: Sulfuryl chloride (

) or Chlorine gas ( -

Challenge: Regioselectivity can be poor without N-protection; often requires high temperatures or radical initiators.

Visualization: Synthesis Logic Flow

The following diagram illustrates the causality and decision points in the synthesis workflow.

Figure 1: Comparative synthetic pathways. The Vilsmeier route (top) offers superior regiocontrol compared to direct chlorination (bottom).

Part 3: Detailed Experimental Protocols

These protocols are designed for self-validation . The intermediate checkpoints (TLC/Melting Point) ensure the operator does not proceed with compromised material.

Protocol 1: Synthesis of Intermediate (5-Chloro-1H-pyrazole-4-carbaldehyde)

Rationale: The aldehyde is stable and easier to purify than the acid. Isolating this intermediate improves the overall purity of the final acid.

Reagents:

-

DMF (Dimethylformamide): 12.5 eq (Solvent & Reagent)

- (Phosphoryl chloride): 2.5 eq

-

Acetophenone hydrazone (or Pyrazolone precursor): 1.0 eq

Step-by-Step:

-

Vilsmeier Preparation: In a dry 3-neck flask under

, cool DMF to 0°C. Add -

Addition: Dissolve the hydrazone in minimal DMF and add dropwise to the Vilsmeier salt.

-

Cyclization: Warm the mixture to 60°C and stir for 4 hours. Checkpoint: TLC (20% EtOAc/Hexane) should show consumption of starting material (

). -

Quench: Pour the reaction mixture onto crushed ice (5x volume). Neutralize to pH 7 with saturated

. -

Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water.

-

Expected Yield: 70-80%

-

Appearance: Pale yellow solid.

-

Protocol 2: Oxidation to Carboxylic Acid (Pinnick Conditions)

Rationale: Pinnick oxidation (

Reagents:

-

5-Chloro-1H-pyrazole-4-carbaldehyde (from Protocol 1)[1]

- (Sodium chlorite): 1.5 eq

- (Buffer): 1.2 eq

-

2-Methyl-2-butene (Scavenger): 5.0 eq

-

Solvent: t-Butanol / Water (3:1)

Step-by-Step:

-

Dissolution: Dissolve the aldehyde and 2-methyl-2-butene in t-Butanol.

-

Oxidant Prep: Dissolve

and -

Reaction: Add the aqueous oxidant solution dropwise to the aldehyde solution at room temperature. The solution will turn yellow.

-

Monitoring: Stir for 2-3 hours. Checkpoint: TLC should show a baseline spot (acid) and disappearance of the aldehyde.

-

Workup: Volatiles are removed under vacuum. The residue is dissolved in water and acidified to pH 2 with 1N HCl.

-

Purification: The precipitate is filtered, washed with cold water, and dried in a vacuum oven at 50°C.

-

Validation: melting point >200°C (dec).[4]

-

Part 4: Applications in Drug Design (The "Scaffold Hopping" Utility)

The 5-chloro-pyrazole acid is rarely the final drug; it is the scaffold .

1. The "Chlorine Handle" (

-

Application: Creating 5-amino-pyrazole-4-carboxamides . This motif is ubiquitous in kinase inhibitors (e.g., AT9283 , a multi-kinase inhibitor) because the amino-pyrazole moiety forms a bidentate hydrogen bond with the kinase hinge region.

2. Tautomeric Versatility: The N-unsubstituted pyrazole exists in tautomeric equilibrium (5-chloro vs. 3-chloro).

-

Drug Design Implication: This allows the molecule to adapt its binding pose within a protein pocket, acting as a donor or acceptor as needed.

Visualization: Downstream Diversification

This diagram shows how the core scaffold is transformed into active pharmaceutical ingredients (APIs).

Figure 2: Divergent synthesis strategies. The scaffold serves as a precursor for both kinase inhibitors (via Cl-displacement) and agrochemicals (via acid functionalization).

Part 5: Quantitative Data Summary

| Parameter | Value / Condition | Relevance |

| CAS Number | 5466-41-1 | Unique Identifier |

| Molecular Weight | 146.53 g/mol | Fragment-based design (<300 Da) |

| pKa (Acid) | ~3.5 - 4.0 | Acidic enough for salt formation |

| pKa (Pyrazole NH) | ~14.0 | Weakly acidic; deprotonates with strong base |

| Melting Point | 195 - 197°C | High crystallinity indicates stability |

| Solubility | DMSO, Methanol | Poor in non-polar solvents (DCM, Hexane) |

| Reactivity | High toward | Requires mild conditions for Cl displacement |

Part 6: References

-

Vilsmeier-Haack Synthesis of Pyrazoles:

-

Direct Chlorination Protocols:

-

Title: Preparation of 4-chloropyrazoles (US Patent 5047551A).

-

Source: Google Patents / BASF AG.

-

URL:

-

-

Kinase Inhibitor Applications (IRAK4):

-

Title: Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.

-

Source: ACS Medicinal Chemistry Letters, 2015.

-

URL:[Link]

-

-

Agrochemical Context (Tolfenpyrad Intermediates):

-

Title: Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate (CN Patent 103556174B).

-

Source: Google Patents.

-

URL:

-

-

Pinnick Oxidation Methodology:

-

Title: Oxidation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

-

Source: Acta Crystallographica Section E (Structure Reports), 2011.

-

URL:[Link]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. prepchem.com [prepchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 5-Chloro-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Chloro-1H-pyrazole-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in drug discovery, formulation development, and process chemistry. This technical guide provides a comprehensive overview of the solubility and stability characteristics of 5-Chloro-1H-pyrazole-4-carboxylic acid. We will delve into its predicted solubility in various solvents, the impact of pH on its aqueous solubility, and potential degradation pathways under various stress conditions. This guide also outlines detailed, field-proven experimental protocols for determining its solubility and for conducting forced degradation studies to establish a stability-indicating analytical method.

Introduction: The Significance of 5-Chloro-1H-pyrazole-4-carboxylic Acid

Heterocyclic compounds are the cornerstone of many pharmaceutical agents and functional materials. Among them, pyrazole derivatives have garnered significant attention due to their diverse biological activities. The subject of this guide, 5-Chloro-1H-pyrazole-4-carboxylic acid, possesses a unique combination of functional groups—a pyrazole ring, a carboxylic acid, and a chloro substituent—that make it a versatile intermediate for the synthesis of a wide array of bioactive molecules.

A comprehensive understanding of the solubility and stability of this molecule is a critical prerequisite for its successful utilization. Solubility dictates the choice of solvents for synthesis, purification, and formulation, while stability data informs handling, storage, and shelf-life. This guide is designed to provide researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively work with 5-Chloro-1H-pyrazole-4-carboxylic acid.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of 5-Chloro-1H-pyrazole-4-carboxylic acid is essential for predicting its behavior.

| Property | Value | Source |

| Molecular Formula | C₄H₃ClN₂O₂ | PubChem |

| Molecular Weight | 146.53 g/mol | PubChem |

| XLogP3 | 1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

The positive XLogP3 value suggests a moderate lipophilicity, indicating that the compound will likely exhibit solubility in a range of organic solvents. The presence of both hydrogen bond donors (the carboxylic acid proton and the pyrazole N-H) and acceptors (the carbonyl oxygen, the pyrazole nitrogens, and the chlorine atom) suggests the potential for solubility in polar protic solvents.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and the feasibility of various formulation strategies. While specific experimental solubility data for 5-Chloro-1H-pyrazole-4-carboxylic acid is not extensively available in the public domain, we can make informed predictions based on its structure and the general principles of solubility.

Predicted Solubility in Common Solvents

Based on the molecule's structure—a polar heterocyclic ring with a carboxylic acid group—we can anticipate its solubility in a range of common laboratory solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid and pyrazole N-H can form hydrogen bonds with protic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | The polar nature of the molecule will interact favorably with these solvents. DMSO and DMF are particularly good at dissolving a wide range of organic compounds. |

| Non-polar | Hexane, Toluene | Low | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |

pH-Dependent Aqueous Solubility

The presence of both an acidic carboxylic acid group and a weakly basic pyrazole ring means the aqueous solubility of 5-Chloro-1H-pyrazole-4-carboxylic acid will be highly dependent on the pH of the solution.

-

pKa Estimation: The pKa of the parent pyrazole is approximately 2.5, while carboxylic acids typically have pKa values in the range of 4-5. The electron-withdrawing nature of the chloro and carboxylic acid substituents on the pyrazole ring is expected to decrease the pKa of the pyrazole N-H, making it more acidic. Conversely, the pyrazole ring will decrease the pKa of the carboxylic acid compared to a simple aliphatic carboxylic acid. We can estimate the pKa of the carboxylic acid to be in the range of 3-4.

-

Solubility Behavior:

-

At low pH (pH < 2): The carboxylic acid will be protonated (-COOH) and the pyrazole ring may be partially protonated. The molecule will be in its least soluble form.

-

At intermediate pH (pH 4-6): The carboxylic acid will be deprotonated (-COO⁻), forming the carboxylate salt. This will significantly increase the aqueous solubility.

-

At high pH (pH > 8): The carboxylic acid will be fully deprotonated, ensuring maximum aqueous solubility.

-

This pH-dependent solubility is a critical consideration for developing oral formulations and for designing appropriate dissolution testing media.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of 5-Chloro-1H-pyrazole-4-carboxylic acid in various solvents at a specified temperature.

Materials:

-

5-Chloro-1H-pyrazole-4-carboxylic acid

-

Selected solvents (e.g., water, pH buffers, methanol, ethanol, acetonitrile, DMSO)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC-UV system

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation: Add an excess amount of 5-Chloro-1H-pyrazole-4-carboxylic acid to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For fine suspensions, centrifugation may be necessary to achieve clear separation.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot through a 0.45 µm syringe filter. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Caption: Shake-Flask Solubility Determination Workflow.

Stability Profile and Forced Degradation Studies

Assessing the stability of a drug substance is a mandatory regulatory requirement and is crucial for ensuring its quality, safety, and efficacy throughout its shelf life.[1] Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[2]

Predicted Degradation Pathways

Based on the chemical structure of 5-Chloro-1H-pyrazole-4-carboxylic acid, several degradation pathways can be anticipated under stress conditions.

Caption: Predicted Degradation Pathways.

-

Hydrolysis: The carboxylic acid group is generally stable to hydrolysis. However, under forcing acidic or basic conditions, reactions involving the pyrazole ring or decarboxylation could occur. Some pyrazole derivatives have been shown to degrade in basic buffers.[3][4]

-

Oxidation: The pyrazole ring, particularly the nitrogen atoms, can be susceptible to oxidation, potentially forming N-oxides.[5]

-

Photolysis: Aromatic and heterocyclic compounds can undergo photolytic degradation upon exposure to UV or visible light.[6] This can involve complex reactions, including ring cleavage or dechlorination.

-

Thermal Degradation: The most likely thermal degradation pathway for a carboxylic acid is decarboxylation (loss of CO₂), especially at elevated temperatures.[7]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can effectively separate the parent drug from its degradation products.[9]

Objective: To investigate the degradation of 5-Chloro-1H-pyrazole-4-carboxylic acid under various stress conditions and to generate samples for the development of a stability-indicating HPLC method.

Materials:

-

5-Chloro-1H-pyrazole-4-carboxylic acid

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Forced degradation chamber (with controlled temperature and humidity)

-

Photostability chamber (compliant with ICH Q1B guidelines)[6]

-

HPLC-UV/DAD system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 5-Chloro-1H-pyrazole-4-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80 °C.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or with gentle heating.

-

Oxidative Degradation: Treat the stock solution with 3-30% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) in an oven. Also, expose a solution of the compound to heat.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[6] A dark control should be run in parallel.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours) and immediately neutralize the acid and base-stressed samples.

-

Analysis: Analyze all samples by a suitable HPLC-UV/DAD method. The use of a Diode Array Detector (DAD) is highly recommended to assess peak purity and to obtain UV spectra of the degradation products.

Caption: Forced Degradation Experimental Workflow.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the API due to degradation.[10] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for developing a SIM.

Recommended HPLC-UV Method Parameters

The following starting conditions are recommended for the development of a stability-indicating HPLC method for 5-Chloro-1H-pyrazole-4-carboxylic acid.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to ensure the carboxylic acid is protonated, leading to better retention and peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for RP-HPLC. |

| Gradient Elution | Start with a low percentage of B and gradually increase | To ensure the elution of both the parent compound and any more or less polar degradation products. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection Wavelength | Determined from the UV spectrum of the API (typically the λmax) | To achieve maximum sensitivity for the parent compound. A DAD allows for monitoring at multiple wavelengths. |

| Injection Volume | 10 µL | A typical injection volume. |

Method Validation

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. The validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through the forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

While specific experimental data for 5-Chloro-1H-pyrazole-4-carboxylic acid is limited, a comprehensive understanding of its likely solubility and stability characteristics can be derived from its chemical structure and the established principles of physical organic chemistry. This technical guide provides a robust framework for researchers and drug development professionals to approach the handling, formulation, and analysis of this important heterocyclic compound. The detailed experimental protocols for solubility determination and forced degradation studies offer a practical starting point for generating the necessary data to support further research and development activities. By following these guidelines, scientists can ensure the quality and integrity of their work with 5-Chloro-1H-pyrazole-4-carboxylic acid.

References

-

Chem-Impex. 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. ([Link])

-

MDPI. Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. ([Link])

-

Britannica. Carboxylic acid. ([Link])

-

ResearchGate. (PDF) Pyrolysis of Carboxylic Acids. ([Link])

-

Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. ([Link])

-

ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ([Link])

-

ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. ([Link])

-

Organic & Biomolecular Chemistry. Electrochemically enabled oxidative aromatization of pyrazolines. ([Link])

-

Pharma Trend. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ([Link])

-

National Institutes of Health. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. ([Link])

-

ACS Publications. Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ([Link])

-

PubChem. Pyrazole-4-carboxylic acid. ([Link])

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. ([Link])

-

MDPI. Electrochemically enabled oxidative aromatization of pyrazole-type compounds. ([Link])

-

PubMed. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. ([Link])

-

European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. ([Link])

-

European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. ([Link])

-

National Institutes of Health. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ([Link])

-

MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ([Link])

-

Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. ([Link])

-

FDA. Q1B Photostability Testing of New Drug Substances and Products March 1996. ([Link])

-

National Institutes of Health. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. ([Link])

-

National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. ([Link])

-

MDPI. Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. ([Link])

-

National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. ([Link])

-

Drug Discovery and Development. A practical guide to forced degradation and stability studies for drug substances. ([Link])

-

IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. ([Link])

-

ACS Publications. N-Heterocyclic Olefins of Pyrazole and Indazole. ([Link])

-

International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques. ([Link])

-